1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene
Overview
Description
Molecular Structure Analysis
The molecule contains a benzene ring, which is planar and has a delocalized π electron system. The bromo, chloro, and fluoroethoxy substituents are likely to be in the plane of the ring. The electronegativity of the halogens could cause a dipole moment in their respective bonds .Chemical Reactions Analysis
As an aromatic halide, this compound could undergo electrophilic aromatic substitution reactions . The presence of the electron-withdrawing halogens could make the benzene ring less reactive towards electrophilic attack compared to benzene itself.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogens and the ether group. For example, the halogens could increase the density and boiling point compared to benzene .Scientific Research Applications
Protonation Studies
- Protonation in HF-SbF5 : Halogen-containing benzenes, including structures similar to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene, form stable benzenium ions in HF-SbF5, with their structures determined via PMR spectra. This study provides insight into the protonation patterns of halogen-substituted benzenes (Brouwer, 2010).
Synthesis and Biological Activity
- Antagonist Benzamide Derivatives : A study on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives utilized a compound structurally related to this compound. These compounds showed potential biological activity (Bi, 2015).
- Antimicrobial Agents : Compounds similar to this compound, carrying halogen groups, demonstrated potent antimicrobial activity against various bacteria and fungi (Liaras et al., 2011).
Radiosynthesis and Labeling Agents
- Radiosynthesis for Medical Imaging : Research involving the synthesis of halomethyl-fluoromethyl-benzenes, related to this compound, focused on developing new bifunctional labeling agents potentially useful in medical imaging (Namolingam et al., 2001).
Epoxidation and Isomerization
- Properties of Epoxides : A study explored the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, closely related to this compound, and the subsequent isomerization into carbonyl compounds. This research contributes to the understanding of reactions involving halogenated compounds (Zapevalov et al., 2004).
Crystal Structure Analysis
- Crystal Structure of Analogues : Research on 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, structurally similar to this compound, focused on their crystal structures and provided insights into molecular configurations (Jotani et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-chloro-5-(2-fluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLCIPPCSIVPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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